![molecular formula C12H8FN3O B14211883 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C12H8FN3O and a molecular weight of 229.21 g/mol . This compound is part of the furo[2,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine typically involves the condensation of 2-bromo-4’-fluoroacetophenone with appropriate reagents under controlled conditions . One common method includes the use of microwave irradiation to enhance the reaction efficiency and selectivity . The reaction conditions often involve the use of bases or acids as catalysts, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a furo[2,3-D]pyrimidine derivative with additional oxygen functionalities, while substitution reactions could introduce different aromatic or aliphatic groups .
Scientific Research Applications
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. These enzymes are essential for various cellular processes, including growth, differentiation, and metabolism . By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine
- 6-(4-Methoxyphenyl)furo[2,3-D]pyrimidin-4-amine
- 6-(4-Fluorophenyl)-2-methylpyrido[3,2-D]pyrimidin-4-amine
Uniqueness
6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine is unique due to its specific fluorine substitution on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets and improve its stability and bioavailability .
Properties
Molecular Formula |
C12H8FN3O |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16) |
InChI Key |
PMBAUOTXONQYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N=CN=C3O2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


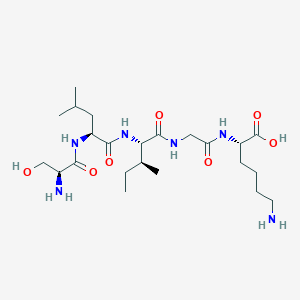
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)

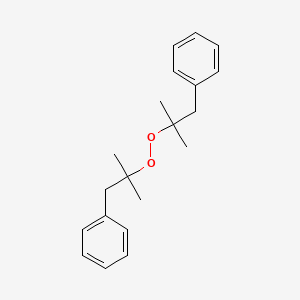

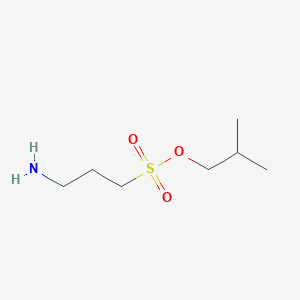
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)

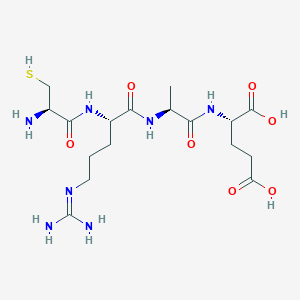

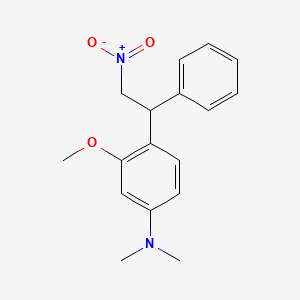
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)

